N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}furan-2-carboxamide
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Overview
Description
N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide is a complex organic compound that features a benzodiazole core linked to a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Group: The 4-methylpiperidine group is introduced via nucleophilic substitution reactions, often using alkyl halides or sulfonates as electrophiles.
Coupling with Furan Carboxamide: The final step involves coupling the benzodiazole intermediate with furan-2-carboxylic acid or its derivatives using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and benzodiazole moieties.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzodiazole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, sulfonates, and various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to active sites, modulating the activity of these targets. The piperidine and furan groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Methylpiperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide
- N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}thiophene-2-carboxamide
Uniqueness
N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with other heterocycles like thiophene. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C22H28N4O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c1-15(2)26-19-7-6-17(23-22(27)20-5-4-12-28-20)13-18(19)24-21(26)14-25-10-8-16(3)9-11-25/h4-7,12-13,15-16H,8-11,14H2,1-3H3,(H,23,27) |
InChI Key |
QIEVALDCPLUKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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